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molecular formula C15H11N3 B2801567 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile CAS No. 884069-38-9

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile

Cat. No. B2801567
M. Wt: 233.274
InChI Key: ZXRGQOWZKLFSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120747

Procedure details

Cuprous cyanide (8.323 g, 93 mmol) was added to a mixture of 1-(4-iodophenyl)-2-methylbenzimidazole (5.184 g, 15.5 mmol) and palladium (II) acetate (170 mg) in N,N'-dimethyl-1,4,5,6-tetrahydro-2-pyrimidone (15 ml) and the resulting solution was heated under nitrogen at 100° C. for 15 hours. The mixture was cooled, poured into saturated aqueous ammonia (150 ml) and shaken to dissolve the copper salts. The mixture was extracted with ether (3×150 ml), and the combined extracts were washed consecutively with water (3×150 ml), brine (150 ml), and then dried (MgSO4) and concentrated under reduced pressure to give 1-(4-cyanophenyl)-2-methylbenzimidazole, 941 mg, as a white solid.
[Compound]
Name
Cuprous cyanide
Quantity
8.323 g
Type
reactant
Reaction Step One
Name
1-(4-iodophenyl)-2-methylbenzimidazole
Quantity
5.184 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=[C:9]2[CH3:17])=[CH:4][CH:3]=1.N.[CH3:19][N:20]1CCCN(C)C1=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]>[C:19]([C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=[C:9]2[CH3:17])=[CH:4][CH:3]=1)#[N:20] |f:3.4.5|

Inputs

Step One
Name
Cuprous cyanide
Quantity
8.323 g
Type
reactant
Smiles
Name
1-(4-iodophenyl)-2-methylbenzimidazole
Quantity
5.184 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N1C(=NC2=C1C=CC=C2)C
Name
Quantity
15 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Name
Quantity
170 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×150 ml)
WASH
Type
WASH
Details
the combined extracts were washed consecutively with water (3×150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N1C(=NC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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